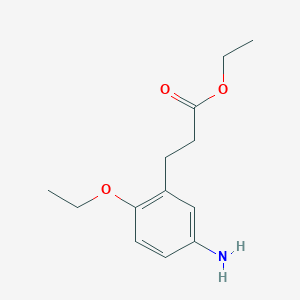

Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate

Description

Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate is an ester derivative featuring a phenyl ring substituted with an ethoxy group at the 2-position and an amino group at the 5-position, linked to a propanoate ester backbone. The ethoxy group may enhance lipophilicity and metabolic stability, while the amino group could enable hydrogen bonding or participation in further synthetic modifications .

Properties

IUPAC Name |

ethyl 3-(5-amino-2-ethoxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-16-12-7-6-11(14)9-10(12)5-8-13(15)17-4-2/h6-7,9H,3-5,8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDDFVAYACJJKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)CCC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate typically involves the esterification of 3-(5-amino-2-ethoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive carboxyl groups.

| Conditions | Reagents | Outcome | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O, reflux | 3-(5-amino-2-ethoxyphenyl)propanoic acid | |

| Basic hydrolysis | NaOH, ethanol, 80°C | Sodium salt of propanoic acid |

Mechanistic Insight :

-

Acidic : Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

-

Basic : Hydroxide ion directly attacks the carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate.

Amino Group Functionalization

The primary aromatic amino group (-NH₂) participates in acylation and alkylation reactions, enabling the introduction of protective groups or functional handles.

Acylation

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 12 h | N-Acetyl derivative | 85% |

| Benzoyl chloride | DCM, triethylamine, 0°C to RT | N-Benzoylated compound | 78% |

Schiff Base Formation

Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux yields imines:

Conditions : Anhydrous ethanol, 4Å molecular sieves, 60°C, 6 h .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by -NH₂ and -OEt groups) undergoes nitration, sulfonation, or halogenation.

| Reaction | Reagents | Position | Product |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | Para to -NH₂ | 3-(5-Amino-2-ethoxy-4-nitrophenyl)propanoate |

| Bromination | Br₂, FeBr₃, DCM, RT | Ortho to -OEt | 3-(5-Amino-2-ethoxy-6-bromophenyl)propanoate |

Regioselectivity :

-

Nitration favors the para position relative to the amino group due to strong directing effects.

-

Bromination occurs ortho to the ethoxy group, influenced by steric and electronic factors .

Amino Group Oxidation

Controlled oxidation converts the -NH₂ group to a nitro (-NO₂) group:

Conditions : KMnO₄ in acidic aqueous medium, 70°C, 4 h .

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

Yield : 92% in anhydrous THF under reflux .

Amino Protection

-

Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalyst (RT, 2 h).

Ethoxy Group Demethylation

BBr₃ in DCM at -78°C cleaves the methoxy group to yield a phenol, though this is less common due to the ethoxy group’s stability compared to methoxy .

Cycloaddition and Heterocycle Formation

The amino group can participate in [3+2] cycloadditions with nitriles or alkynes to form heterocycles like benzimidazoles or isoxazoles. For example:

Conditions : CuI catalyst, DMF, 100°C, 12 h .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) enable aryl functionalization. The ethoxy group directs metalation, facilitating bond formation at specific positions:

| Reaction | Catalyst | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acid | 75% |

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate has been evaluated for its potential anticancer properties. In vitro studies indicate that it can inhibit the proliferation of certain cancer cell lines, making it a candidate for further development as an anticancer agent.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression, such as MCL-1 (myeloid cell leukemia 1). Research indicates that modifications to its structure can enhance its inhibitory potency against these targets .

-

Pharmaceutical Development

- Drug Formulation : Due to its favorable pharmacokinetic properties, ethyl 3-(5-amino-2-ethoxyphenyl)propanoate is being explored as a lead compound for drug formulation. Its ability to cross biological membranes efficiently makes it suitable for oral administration.

- Combination Therapies : Studies suggest that this compound may be effective in combination with other therapeutic agents, enhancing overall efficacy in treating complex diseases like cancer .

-

Biological Studies

- Mechanistic Studies : The compound is utilized in mechanistic studies to understand the pathways involved in cell apoptosis and survival. Its interaction with cellular targets provides insights into the molecular mechanisms underlying cancer biology .

- Toxicology Assessments : Preliminary toxicological evaluations indicate a favorable safety profile, which is crucial for its consideration in clinical applications.

Table 1: Anticancer Activity of Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Enzyme inhibition |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate (0.5 mg/mL) |

| Oral Bioavailability | ~60% |

| Half-life | 4 hours |

Case Studies

-

Case Study on Anticancer Efficacy

- A study conducted on the effects of ethyl 3-(5-amino-2-ethoxyphenyl)propanoate on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of cleaved PARP, indicating activation of apoptotic pathways .

-

Combination Therapy Research

- Research involving ethyl 3-(5-amino-2-ethoxyphenyl)propanoate combined with standard chemotherapy agents showed enhanced efficacy against resistant cancer cell lines. This study highlights the potential for developing combination therapies that leverage the unique action of this compound alongside established treatments .

Mechanism of Action

The mechanism of action of Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate with related propanoate esters, focusing on substituent effects, synthesis, and bioactivity.

Amino-Substituted Propanoates

- Ethyl 3-amino-3-(5-bromo-2-fluorophenyl)propanoate (CAS 780034-35-7) Structure: Features a bromo-fluorophenyl group and an amino group on the propanoate chain. Properties: Molecular weight = 290.129 g/mol; InChIKey: NAXBLKVTPPYSPU-UHFFFAOYSA-N.

- Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Structure: Contains a thiazolidinone ring linked to the propanoate via an aminomethylene group. Synthesis: Derived from reactions with aminopyridines or hydrazides. Bioactivity: Exhibited antibacterial and antifungal activity, suggesting the thiazolidinone moiety contributes to antimicrobial efficacy .

Key Insight: Amino groups in these analogs enable diverse reactivity (e.g., hydrogen bonding, nucleophilic substitution), which is critical for drug design.

Ethoxy-Substituted Propanoates

- Ethyl 3-(methylthio)propanoate Occurrence: Identified as a key aroma compound in pineapple pulp (91.21 µg·kg⁻¹) and core (42.67 µg·kg⁻¹), contributing to fruity notes . Comparison: The methylthio group (vs. ethoxy in the target compound) likely alters volatility and odor threshold.

- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Structure: Methoxy-substituted phenyl group with a cyanoacrylate backbone. Applications: Used as a precursor for bioactive 2-propenoylamides and 2-propenoates. Syn-periplanar conformation across the C=C bond enhances reactivity .

Key Insight : Ethoxy/methoxy groups improve solubility and stability, but sulfur-containing groups (e.g., methylthio) may dominate in fragrance applications.

Halogenated Phenyl Propanoates

- Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate (CAS 477888-06-5) Structure: Chloro-fluorophenyl and isoxazolyl substituents. Molecular Weight: 297.71 g/mol. Potential Use: Halogenation often enhances pharmacokinetic properties in drug candidates .

- Ethyl 3-(2-trifluoromethylphenyl)propanoate Synthesis: Obtained via hydrogenation of propenoate precursors (87.5% yield).

Key Insight : Halogen substituents (Cl, F, CF₃) are strategic for tuning electronic and steric properties in medicinal chemistry.

Heterocyclic and Complex Esters

- Ethyl 3-(5-oxotetrahydrofuran-2-yl)propanoate (CAS 58262-38-7) Structure: Tetrahydrofuran ring fused to the propanoate. Applications: The oxo group may facilitate ring-opening reactions for polymer or prodrug synthesis .

- Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate Synthesis: 51% yield via a multicomponent reaction. Properties: Melting point = 82–84°C; molecular weight = 311.152 g/mol. Relevance: Demonstrates the utility of β-keto esters in constructing nitrogenous heterocycles .

Biological Activity

Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and comparative analysis with similar compounds, supported by relevant data tables and case studies.

Chemical Structure and Properties

Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties. The presence of an amino group allows for interactions with various biological macromolecules, while the ethoxy group enhances solubility and bioavailability.

The mechanism of action involves several pathways:

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, influencing their conformation and function.

- Ester Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes and receptors in biological systems.

This dual functionality suggests that Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate could serve as a versatile scaffold for drug development.

Antioxidant Activity

Research indicates that compounds similar to Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate exhibit significant antioxidant properties. For instance, derivatives have shown effective scavenging abilities against reactive oxygen species (ROS), which are implicated in various diseases. The antioxidant potential is often quantified using assays such as the Ferric Reducing Antioxidant Power (FRAP) assay.

| Compound | EC50 (mg/mL) | Reference |

|---|---|---|

| Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate | TBD | |

| Phenazone | 0.0304 ± 0.0024 | |

| Other derivatives | Varies |

Anti-inflammatory Effects

The anti-inflammatory properties of Ethyl 3-(5-amino-2-ethoxyphenyl)propanoate are suggested by its structural similarity to known anti-inflammatory agents. Compounds in this class often inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation markers in vitro and in vivo.

Case Studies

- In Vitro Studies : A study on structurally related compounds demonstrated significant inhibition of COX enzymes, suggesting a potential for anti-inflammatory applications .

- Cell Culture Experiments : In cell line assays, derivatives exhibited reduced inflammatory cytokine production when treated with lipopolysaccharide (LPS), indicating their potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative analysis reveals distinct differences in biological activity among similar compounds:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Ethyl 3-(5-amino-2-methoxyphenyl)propanoate | Amino, Methoxy | Moderate antioxidant |

| Ethyl 3-(5-nitro-2-(2-methoxyethoxy)phenyl)propanoate | Nitro | Reduced reactivity |

| Ethyl 3-(5-amino-2-(2-ethoxyethoxy)phenyl)propanoate | Amino, Ethoxy | Enhanced solubility |

The variations in functional groups significantly affect the biological profiles, making it essential to tailor compounds for specific therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.